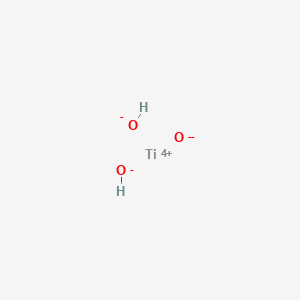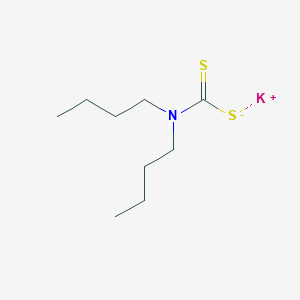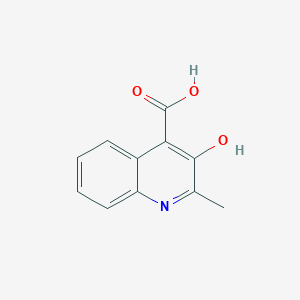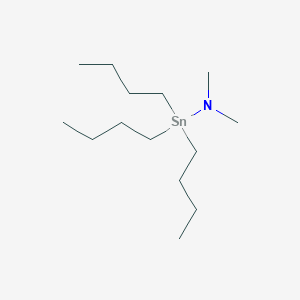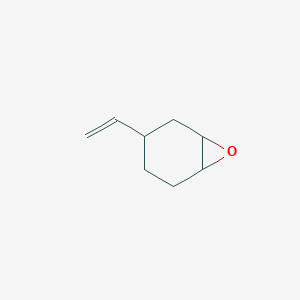
1,2-Epoxy-4-vinylcyclohexan
Übersicht
Beschreibung
EP-101 ist eine langwirksame, für die Vernebelung optimierte Formulierung des Muskarin-Antagonisten Glycopyrronium. Es befindet sich derzeit in der Entwicklung zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD). Diese Verbindung hat in klinischen Studien vielversprechende Ergebnisse gezeigt, die eine schnelle bronchodilatatorische Wirkung und eine signifikante Verbesserung der Lungenfunktion demonstrieren .
Herstellungsmethoden
Die Synthese von EP-101 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine Methode beinhaltet die Reaktion der Verbindung 19 mit einem Reagenz, das die Abgangsgruppen X und Y enthält, um EP-101 herzustellen . Die industrielle Produktion von EP-101 umfasst in der Regel eine großtechnische Synthese unter Verwendung von hocheffizienten Verneblern, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
EP-101 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Sauerstoff und Wasserstoffperoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise stabile Zwischenprodukte, die zur Wirksamkeit der Verbindung als Bronchodilatator beitragen .
Wissenschaftliche Forschungsanwendungen
EP-101 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Auswirkungen von Muskarin-Antagonisten auf das Bronchialgewebe zu untersuchen. In der Biologie hilft es Forschern, die Mechanismen der Bronchokonstriktion und Bronchodilatation zu verstehen. In der Medizin wird EP-101 als Behandlung für COPD entwickelt und bietet Patienten einen langwirksamen Bronchodilatator, der über Vernebelung verabreicht werden kann. Industrielle Anwendungen umfassen die Verwendung bei der Entwicklung von hocheffizienten Verneblern und anderen Arzneimittelverabreichungssystemen .
Wirkmechanismus
EP-101 entfaltet seine Wirkung, indem es Muskarin-Rezeptoren im Bronchialgewebe blockiert, was zu einer Bronchodilatation führt. Zu den molekularen Zielstrukturen von EP-101 gehören die M3-Muskarin-Rezeptoren, die für die Bronchokonstriktion verantwortlich sind. Durch die Hemmung dieser Rezeptoren trägt EP-101 dazu bei, die Bronchialmuskulatur zu entspannen, die Atemwege zu verbessern und die Symptome der COPD zu reduzieren .
Safety and Hazards
Wirkmechanismus
EP-101 exerts its effects by blocking muscarinic receptors in the bronchial tissues, leading to bronchodilation. The molecular targets of EP-101 include the M3 muscarinic receptors, which are responsible for bronchoconstriction. By inhibiting these receptors, EP-101 helps relax the bronchial muscles, improving airflow and reducing symptoms of COPD .
Vorbereitungsmethoden
The synthesis of EP-101 involves several steps, starting with the preparation of intermediate compounds. One method involves reacting compound 19 with a reagent containing leaving groups X and Y to produce EP-101 . The industrial production of EP-101 typically involves large-scale synthesis using high-efficiency nebulizers to ensure the compound’s stability and efficacy .
Analyse Chemischer Reaktionen
EP-101 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions are typically stable intermediates that contribute to the compound’s efficacy as a bronchodilator .
Vergleich Mit ähnlichen Verbindungen
EP-101 ist im Vergleich zu anderen Muskarin-Antagonisten durch seine optimierte Formulierung für die Vernebelung einzigartig. Zu ähnlichen Verbindungen gehören Tiotropium und Ipratropium, die ebenfalls als Bronchodilatatoren eingesetzt werden. EP-101 bietet eine längere Wirkdauer und eine effizientere Abgabe über Vernebelung, was es zu einem vielversprechenden Kandidaten für die Behandlung der COPD macht .
Eigenschaften
IUPAC Name |
3-ethenyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKNONPLNAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-07-0 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10861725 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106-86-5 | |
| Record name | 4-Vinylcyclohexene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxy-4-vinylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxy-4-vinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


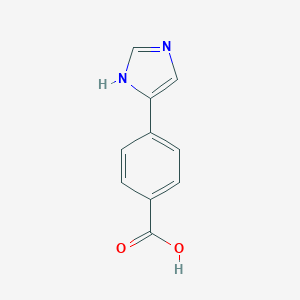



![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

